2-(4-Methylphenyl)acetohydrazide

Medicinal Chemistry Chemical Synthesis Crystallography

2-(4-Methylphenyl)acetohydrazide (CAS 57676-54-7) delivers structurally defined reactivity unattainable with generic hydrazides. The para-methyl substitution produces an 88.2° dihedral angle between the phenyl ring and acetohydrazide plane, governing crystal packing and the steric/electronic environment at the reactive hydrazide group. Procure as a versatile precursor for 1,3,4-oxadiazole, 1,2,4-triazine, and hydrazide-hydrazone libraries in medicinal chemistry. Full spectroscopic characterization (1H NMR, 13C NMR, IR) and melting point data enable validated analytical reference standard use. Verified 85% synthetic yield ensures a reliable, cost-effective supply chain for downstream derivatization.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 57676-54-7
Cat. No. B1298582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)acetohydrazide
CAS57676-54-7
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NN
InChIInChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyWIVOCOQKIVAVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)acetohydrazide (57676-54-7) for Chemical Synthesis: A Procurement Guide


2-(4-Methylphenyl)acetohydrazide (CAS 57676-54-7) is a hydrazide derivative with the molecular formula C9H12N2O, functioning as a versatile building block in organic synthesis for constructing heterocyclic systems [1]. The compound features a 4-methylphenyl group attached to an acetohydrazide moiety, which provides a well-defined crystalline structure for quality control and serves as a precursor for various condensation reactions [2].

Why 2-(4-Methylphenyl)acetohydrazide Cannot Be Replaced by Other Acetohydrazide Analogs


Substituting 2-(4-Methylphenyl)acetohydrazide with a generic 'acetohydrazide' or a close analog is scientifically risky. The specific para-methyl substitution on the phenyl ring dictates unique physicochemical properties, such as the exact dihedral angle of 88.2° [1], which influences crystal packing and, critically, the electronic and steric environment of the reactive hydrazide group. As established in class-level studies, structural variations in hydrazide derivatives directly modulate biological and chemical properties [2]. Therefore, replacing it with an unsubstituted or differently substituted analog will alter reaction kinetics and downstream product profiles, compromising experimental reproducibility.

Evidence-Based Selection Criteria for 2-(4-Methylphenyl)acetohydrazide (CAS 57676-54-7)


Crystalline Purity and 3D Structural Conformation Verification via X-ray Crystallography

Unlike amorphous or poorly characterized acetohydrazides, 2-(4-Methylphenyl)acetohydrazide provides a fully resolved, high-quality crystal structure, enabling definitive identity and purity verification via X-ray diffraction. In contrast, a generic acetohydrazide like 2-phenylacetohydrazide (CAS 5437-84-3) lacks this level of detailed, publicly accessible 3D structural confirmation in a similar context. The specific dihedral angle of 88.2° between the benzene ring and the acetohydrazide plane directly influences its reactivity and intermolecular interactions [1].

Medicinal Chemistry Chemical Synthesis Crystallography

Updated Spectroscopic and Physical Reference Data for Quality Assurance

Recent (2024) studies have updated and validated the key spectroscopic and physical properties of 2-(4-Methylphenyl)acetohydrazide, providing a modern, reliable benchmark for quality control. This includes an experimentally determined melting point of 125-127°C [1], which serves as a more accurate and contemporary purity indicator compared to older or computationally estimated values (e.g., 122.56°C) available for many related analogs . This update ensures procurement decisions are based on the most current and accurate data.

Analytical Chemistry Quality Control Synthetic Chemistry

Verifiable Synthetic Yield and Procedure for Laboratory Reproducibility

Procurement decisions can be directly linked to documented synthetic efficiency. A standardized synthesis procedure for 2-(4-Methylphenyl)acetohydrazide reports a reliable yield of 85% via the condensation of methyl (4-methylphenyl)acetate with hydrazine hydrate in methanol under reflux [1]. This quantifiable performance metric allows a direct comparison with the synthesis of other acetohydrazide analogs, which may require more complex or lower-yielding routes, thereby justifying its selection as a cost-effective and accessible building block.

Organic Synthesis Process Chemistry Methodology

Primary Application Scenarios for Procuring 2-(4-Methylphenyl)acetohydrazide


Synthesis of Structurally Defined Heterocyclic Compound Libraries

Procure this compound as a key precursor for generating libraries of 1,3,4-oxadiazoles, 1,2,4-triazines, and hydrazide-hydrazones. The precise 3D conformation and reactive hydrazide group, which are well-documented [1], allow for predictable and diverse structural modifications, making it an ideal starting material for exploring chemical space in medicinal chemistry campaigns [2].

Analytical Standard for Method Development and Quality Control

Utilize 2-(4-Methylphenyl)acetohydrazide as a reference standard for developing and validating analytical methods (e.g., HPLC, NMR). The recent update of its full spectroscopic data (1H NMR, 13C NMR, IR) and melting point [1] provides a modern, authoritative dataset, which is essential for accurate compound identification and purity assessment in any laboratory handling hydrazide derivatives.

In-House Synthesis of Hydrazide Building Blocks for Derivatization

Procure the necessary starting materials (e.g., methyl (4-methylphenyl)acetate) or the compound itself based on the verified 85% synthetic yield and straightforward procedure [1]. This ensures a reliable and cost-effective supply chain for researchers who plan to synthesize and use this hydrazide core for subsequent derivatization into more complex, biologically active molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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